molecular formula C23H18N2O4 B2865817 Pyridin-2-ylmethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1030095-94-3

Pyridin-2-ylmethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No. B2865817
CAS RN: 1030095-94-3
M. Wt: 386.407
InChI Key: WUDFOFOOMZOZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a methoxyphenyl group, and an isoquinoline group. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyridine and isoquinoline rings are aromatic and planar, while the methoxyphenyl group adds additional complexity to the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthetic Applications

Pyridine and isoquinoline derivatives are key intermediates in the synthesis of complex molecules. For instance, pyridine derivatives have been utilized as insecticides, showing significant activity against cowpea aphids, with some derivatives outperforming commercial insecticides like acetamiprid (E. A. Bakhite et al., 2014). Furthermore, palladium-catalyzed processes have enabled the efficient synthesis of dihydroisoquinolinones, a compound class to which the queried molecule belongs, demonstrating the versatility of these chemical frameworks in constructing complex structures (G. A. Ardizzoia et al., 2008).

Biological Activity

In the realm of biological applications, derivatives of pyridine and isoquinoline have shown promising results. Notably, certain pyridine derivatives have been identified for their antioxidant and acetylcholinesterase inhibitory properties, indicating potential for therapeutic applications in neurodegenerative diseases (Leonor Y. Vargas Méndez and Vladimir V. Kouznetsov, 2015). This underscores the potential of pyridin-2-ylmethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate and similar compounds in medicinal chemistry and drug design.

Material Science

In material science, pyridine and isoquinoline derivatives have been utilized in the development of luminescent materials. Metalated Ir(III) complexes based on diimine ligands derived from these chemical families exhibit strong phosphorescence, suggesting their utility in organic light-emitting diodes (OLEDs) and other photophysical applications (J. Shakirova et al., 2018).

Future Directions

The future research directions for this compound could include further studies to determine its biological activity and potential uses. It could also involve exploring different synthetic routes to improve the efficiency of its production .

properties

IUPAC Name

pyridin-2-ylmethyl 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-28-18-9-6-8-17(13-18)25-14-21(19-10-2-3-11-20(19)22(25)26)23(27)29-15-16-7-4-5-12-24-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDFOFOOMZOZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.